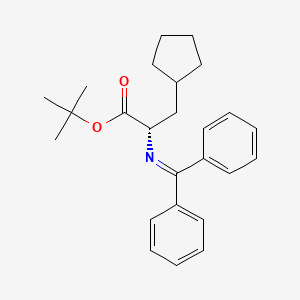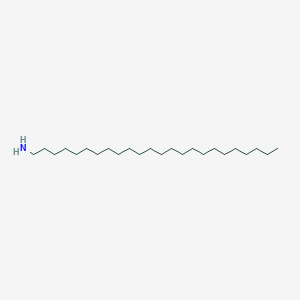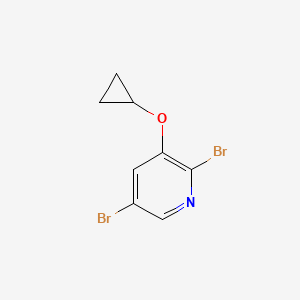
(1S)-2-(5-fluoro-2-methoxyphenyl)-1-morpholin-2-yl-1-(oxan-4-yl)ethanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Edivoxetine Hydrochloride is a compound that acts as a selective norepinephrine reuptake inhibitor. It was developed by Eli Lilly and Company for the treatment of attention-deficit hyperactivity disorder and major depressive disorder. Although it showed promise in early clinical trials, it ultimately failed to gain approval for major depressive disorder due to lack of efficacy compared to selective serotonin reuptake inhibitors .
Vorbereitungsmethoden
The synthesis of Edivoxetine Hydrochloride involves several steps. One of the key intermediates is prepared via an efficient diazotization process . Another method involves a continuous Barbier reaction, which is an environmentally friendly alternative to the traditional Grignard batch process . The industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Edivoxetine Hydrochloride undergoes various chemical reactions, including N-formylation, which is a degradation pathway in the presence of carbohydrates commonly used in tablet excipients . The major degradation product identified is N-formyl edivoxetine. Common reagents and conditions used in these reactions include formic acid and reducing sugars. The presence of water or moisture accelerates this degradation pathway.
Wissenschaftliche Forschungsanwendungen
Edivoxetine Hydrochloride has garnered significant interest in the field of neuropharmacology. It is primarily classified as a selective norepinephrine reuptake inhibitor and targets the norepinephrine transporter to mitigate the reuptake of norepinephrine in the synaptic cleft . This compound has been explored for its utility in treating major depressive disorder, with some studies progressing to clinical trials while others remain in the preclinical phase. Its targeted action on norepinephrine levels is crucial in mood regulation and overall mental health.
Wirkmechanismus
The mechanism of action of Edivoxetine Hydrochloride involves the inhibition of the norepinephrine transporter, which increases the concentration of norepinephrine in the synaptic cleft . This enhances neurotransmission and can potentially lead to improved mood, increased energy levels, and better cognitive function. The selective nature of its action minimizes interaction with other neurotransmitter systems, potentially resulting in a more favorable side effect profile compared to non-selective antidepressants.
Vergleich Mit ähnlichen Verbindungen
Edivoxetine Hydrochloride is similar to other selective norepinephrine reuptake inhibitors such as Esreboxetine . its unique chemical structure and targeted action on norepinephrine levels set it apart. Unlike some other compounds, Edivoxetine Hydrochloride failed to gain approval for major depressive disorder, highlighting the challenges in developing effective treatments for complex mental health conditions.
Eigenschaften
Molekularformel |
C18H27ClFNO4 |
|---|---|
Molekulargewicht |
375.9 g/mol |
IUPAC-Name |
(1S)-2-(5-fluoro-2-methoxyphenyl)-1-morpholin-2-yl-1-(oxan-4-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C18H26FNO4.ClH/c1-22-16-3-2-15(19)10-13(16)11-18(21,14-4-7-23-8-5-14)17-12-20-6-9-24-17;/h2-3,10,14,17,20-21H,4-9,11-12H2,1H3;1H/t17?,18-;/m0./s1 |
InChI-Schlüssel |
WJDKGRLMNSHPON-SZOUEMSFSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)F)C[C@](C2CCOCC2)(C3CNCCO3)O.Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)F)CC(C2CCOCC2)(C3CNCCO3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B14804088.png)

![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene](/img/structure/B14804098.png)
![5-chloro-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14804100.png)



![2',7'-dibromo-10-phenyl-spiro[acridine-9(10H),9'-[9H]fluorene]](/img/structure/B14804113.png)
![(2E)-N-[(2,5-dimethoxyphenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B14804120.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14804138.png)


